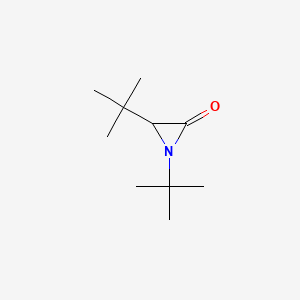
Aziridinone, 1,3-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinone, 1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is an organic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.2640 g/mol . This compound is characterized by the presence of an aziridinone ring, which is a three-membered ring containing nitrogen and oxygen atoms. The tert-butyl groups attached to the aziridinone ring provide steric hindrance, making the compound relatively stable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can be synthesized through the reaction of N-(tert-butyl)-2-bromo-3,3-dimethylbutanamide with a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds via intramolecular cyclization to form the aziridinone ring .
Industrial Production Methods: Industrial production of aziridinone, 1,3-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridinone ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Products include aziridine N-oxides.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, but generally include substituted aziridines.
Aplicaciones Científicas De Investigación
Aziridinone, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of aziridinone, 1,3-bis(1,1-dimethylethyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with nucleophilic sites in proteins and DNA .
Comparación Con Compuestos Similares
Aziridine: A simpler analog with a three-membered ring containing nitrogen.
Aziridinone: The parent compound without the tert-butyl groups.
1,3-Di-tert-butylaziridine-2-one: A closely related compound with similar steric hindrance.
Uniqueness: Aziridinone, 1,3-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and stability. This makes it more resistant to certain reactions compared to its simpler analogs, allowing for selective reactivity in synthetic applications .
Propiedades
Número CAS |
14387-89-4 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1,3-ditert-butylaziridin-2-one |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |
Clave InChI |
CEPIDWHUQBLHJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)N1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


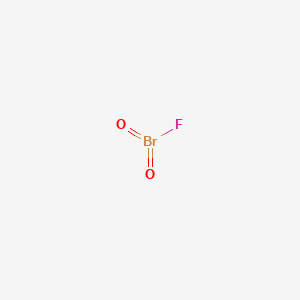
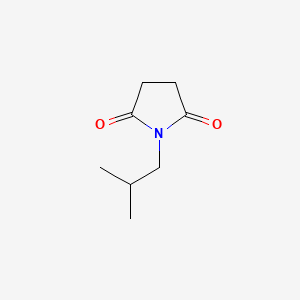
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
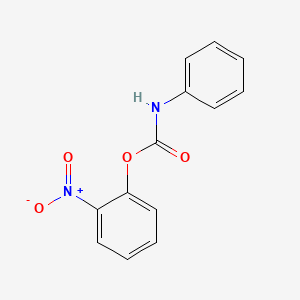
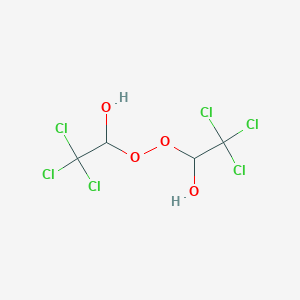
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

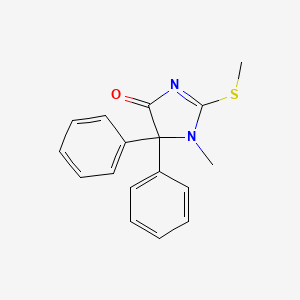
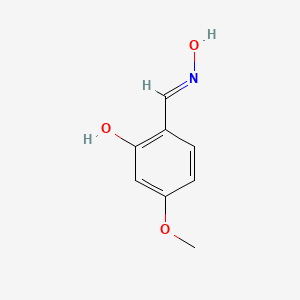
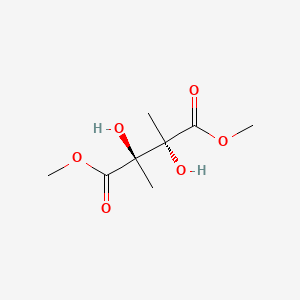
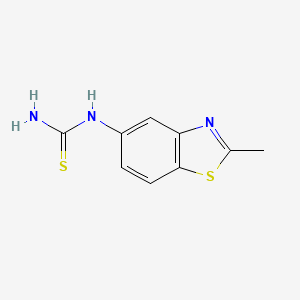
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
